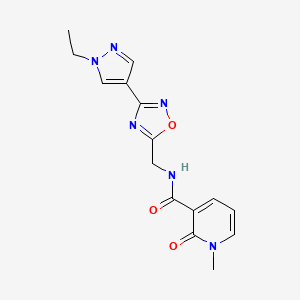![molecular formula C21H23ClN4O3S3 B2680576 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1101177-25-6](/img/structure/B2680576.png)
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and molecular formula. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a benzo[d]thiazol-2-yl group, which is a fused ring system containing a benzene ring and a thiazole ring . The pyrrolidin-2-yl methanone group contains a five-membered ring with a nitrogen atom and a ketone functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it likely has a high molecular weight due to its complex structure. The presence of multiple nitrogen atoms and a sulfur atom suggests that it may form hydrogen bonds .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with benzothiazole and piperazine structures have been synthesized and shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests a potential application in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Receptor Antagonism
Another area of application is in receptor antagonism. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been found to be a potent and selective antagonist for the CB1 cannabinoid receptor. The study involved molecular interaction analysis, suggesting the compound's application in studying receptor-ligand interactions and possibly in the development of therapies targeting cannabinoid receptors (Shim et al., 2002).
Enzyme Inhibition
Furthermore, compounds similar in structure have been evaluated for their ability to inhibit enzymes, such as the G protein-coupled receptor NPBWR1 (GPR7), showing high potency in both functional and binding assays. This indicates a potential application in the discovery of novel enzyme inhibitors for therapeutic purposes (Romero et al., 2012).
Sodium Channel Blockade and Anticonvulsant Agents
Derivatives have also been synthesized with the intention of blocking sodium channels and serving as anticonvulsant agents, indicating a potential for the development of new treatments for epilepsy or other conditions associated with sodium channel dysfunction (Malik & Khan, 2014).
Propriétés
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S3/c1-14-15(22)6-7-17-19(14)23-21(31-17)25-11-9-24(10-12-25)20(27)16-4-2-8-26(16)32(28,29)18-5-3-13-30-18/h3,5-7,13,16H,2,4,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGVHEIZBPTEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

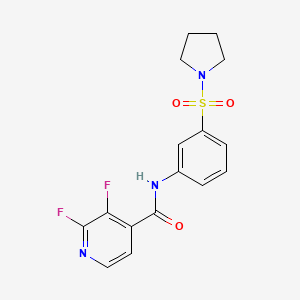
![4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2680497.png)
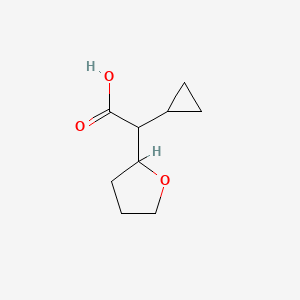
![2-amino-1-butyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2680499.png)
![Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate](/img/structure/B2680500.png)
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2680502.png)
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2680503.png)
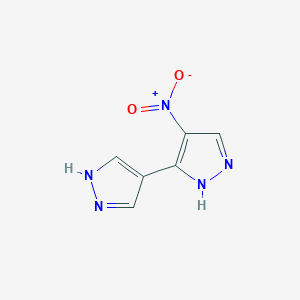
![4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile](/img/structure/B2680505.png)
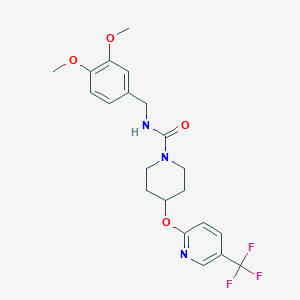
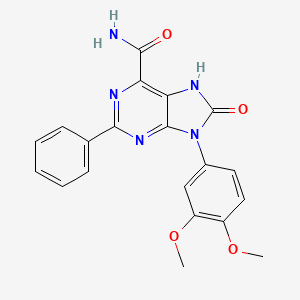
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2680509.png)

